molecular formula C28H30O14 B192198 Pseudobaptigenin 7-rhamnoglucoside CAS No. 25776-06-1

Pseudobaptigenin 7-rhamnoglucoside

Cat. No. B192198
CAS RN: 25776-06-1
M. Wt: 590.5 g/mol
InChI Key: BYSWVDZWRHOULM-YSKKJLAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudobaptigenin 7-rhamnoglucoside is a flavonoid compound that is found in various plants. It has been studied for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Scientific Research Applications

1. Biosynthesis in Microbioreactors

Pseudobaptigenin 7-rhamnoglucoside plays a role in the biosynthesis of glycompounds, particularly in microbioreactors. Martins et al. (2018) developed magnetic cross-linked enzyme aggregates of rhamnopyranosidase, which are used for glycompounds biosynthesis. These have applications in food and pharmaceutical industries. The study focused on optimizing various factors like precipitants and temperature for efficient biosynthesis, using rhamnopyranosidase's activity in the hydrolysis of compounds including 4',5,7-trihydroxyflavanone-7-rhamnoglucoside (Martins, Albuquerque, Nunes, & Ribeiro, 2018).

2. Rhamnolipid Production and Applications

The production of rhamnolipids, which are rhamnose-containing glycolipid biosurfactants, is another application area. Maier and Soberón-Chávez (2000) described the biosynthesis of rhamnolipids by Pseudomonas aeruginosa, highlighting their potential industrial and environmental applications. These applications include production of fine chemicals, environmental remediation, and biological control agents. The study emphasized the complexity of the genetic regulatory system controlling their synthesis (Maier & Soberón-Chávez, 2000).

3. Effects on Apoptosis-Inducing Activity of Flavonoids

The addition of rutinoside (rhamnoglucoside) to flavonoids and its effect on their apoptosis-inducing activities in cells is another research focus. Chen et al. (2003) explored how rutinoside modification influences the apoptotic potential of flavonoids in HL-60 cells. The study provides insights into the molecular mechanisms of flavonoids and their derivatives in cell cycle regulation and apoptosis (Chen, Shen, & Lin, 2003).

4. Rhamnolipid Gene Regulation

Research by Reis et al. (2011) focused on the gene regulation involved in rhamnolipid production in Pseudomonas aeruginosa. This study provided a comprehensive review of the gene regulatory factors involved in rhamnolipid biosynthesis, which is crucial for industrial production and various applications (Reis, Pereira, Neves, & Freire, 2011).

properties

CAS RN

25776-06-1

Product Name

Pseudobaptigenin 7-rhamnoglucoside

Molecular Formula

C28H30O14

Molecular Weight

590.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3/t11-,19+,20-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

BYSWVDZWRHOULM-YSKKJLAQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

synonyms

Pseudobaptigenin 7-rhamnoglucoside;  3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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